3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde

Description

Overview of 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde

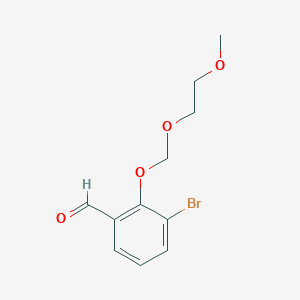

This compound is a complex aromatic aldehyde compound classified under substituted benzaldehydes, characterized by its molecular formula C₁₁H₁₃BrO₄ and Chemical Abstracts Service registry number 1131594-35-8. The compound features a distinctive structural architecture that combines multiple functional groups: a bromine atom positioned at the 3-position of the benzene ring, an aldehyde group at the 1-position, and a complex ether substituent at the 2-position consisting of a 2-methoxy-ethoxymethoxy moiety. This structural complexity arises from the presence of what is commonly known as a methoxyethoxymethyl protecting group, which provides both steric hindrance and electronic effects that influence the compound's reactivity patterns.

The compound belongs to the broader class of substituted benzaldehydes, which are fundamental building blocks in organic synthesis due to their dual reactivity through both the aldehyde carbonyl group and the aromatic ring system. The presence of the bromine substituent introduces additional synthetic possibilities through cross-coupling reactions, while the complex ether functionality provides opportunities for selective deprotection and further chemical elaboration. The molecular weight of 289.12 grams per mole reflects the substantial complexity introduced by the methoxyethoxymethoxy protecting group compared to simpler brominated benzaldehydes.

The compound's classification as a specialty material reflects its specific applications in advanced organic synthesis rather than bulk chemical production. Its unique combination of functional groups makes it particularly valuable for synthetic chemists seeking to construct complex molecular frameworks where precise control over reactivity and selectivity is required. The methoxyethoxymethyl group serves dual purposes as both a protecting group for the phenolic hydroxyl and as a sterically demanding substituent that can influence reaction outcomes through conformational effects.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of protecting group chemistry and substituted benzaldehyde synthesis methodologies. The historical context of this compound is intimately connected to advances in protecting group strategies, particularly the development of methoxyethoxymethyl protecting groups for phenolic hydroxyl groups. The synthesis of compounds containing 2-methoxyethoxy functionality has been extensively studied, with early work focusing on the preparation of 2-methoxyethoxy-benzenes through reactions of phenol compounds with 2-chloroethyl methyl ether under elevated temperature and pressure conditions.

The development of effective synthetic routes to brominated benzaldehydes has a rich history dating back to early investigations in halogenation chemistry. The preparation of 3-bromobenzaldehyde, which serves as a structural precursor, was first achieved through bromination of benzaldehyde using bromine chloride in the presence of aluminum chloride. This foundational work established the principles of regioselective bromination that would later be applied to more complex substrates. The historical development of these methodologies revealed that aluminum chloride concentrations above 1.2 molar equivalents were essential for achieving reasonable conversion rates, with optimal selectivity occurring at 1.3 molar equivalents.

The evolution toward more complex protecting group strategies, particularly the use of methoxyethoxymethyl groups, arose from the need to protect phenolic hydroxyl groups while maintaining compatibility with various reaction conditions. Early work demonstrated that 2-methoxyethoxy-benzenes could be prepared with yields around 90% of theoretical and purities reaching 98% through optimized reaction conditions involving elevated temperatures between 130-170°C and pressures below 10 bar. These developments provided the foundation for incorporating such protecting groups into more complex aromatic systems.

The specific synthesis of this compound represents a convergence of these historical developments, combining regioselective bromination techniques with advanced protecting group chemistry. The compound's emergence as a commercially available specialty material reflects the maturation of synthetic methodologies that enable reliable access to such structurally complex molecules. This historical progression demonstrates how fundamental advances in organic chemistry principles eventually enable the preparation of increasingly sophisticated molecular architectures.

Relevance in Modern Organic and Medicinal Chemistry

This compound occupies a significant position in contemporary organic and medicinal chemistry due to its versatile reactivity profile and potential for diverse chemical transformations. The compound serves as a crucial building block in organic synthesis, particularly for the construction of complex molecular frameworks required in pharmaceutical research. Its dual functionality through both the aldehyde carbonyl group and the aromatic bromine substituent enables diverse synthetic strategies, including cross-coupling reactions, condensation reactions, and nucleophilic addition processes.

The relevance of this compound in medicinal chemistry stems from its ability to undergo various chemical transformations that are fundamental to drug discovery and development. The aldehyde functional group provides opportunities for nucleophilic addition reactions with amines, thiols, and other nucleophiles, enabling the formation of covalent bonds with biological targets. This reactivity profile makes the compound particularly valuable for the development of covalent inhibitors and other bioactive molecules where specific interactions with protein targets are desired. The bromine substituent further enhances its utility by enabling cross-coupling reactions that can introduce diverse aromatic and heteroaromatic substituents.

Modern synthetic applications of substituted benzaldehydes demonstrate their continued importance in complex molecule synthesis. Recent developments in two-step, one-pot procedures for benzaldehyde synthesis have shown that such compounds can be efficiently prepared through aluminum-mediated reductive cross-coupling processes. These methodologies enable the formation of complex benzaldehyde derivatives with high selectivity and efficiency, supporting their use in pharmaceutical applications. The ability to introduce diverse substituents through cross-coupling reactions has made brominated benzaldehydes particularly valuable intermediates in medicinal chemistry.

Objectives and Scope of Academic Research

Current academic research involving this compound focuses on several key objectives that span synthetic methodology development, mechanistic understanding, and application in complex molecule synthesis. Primary research objectives include the development of efficient synthetic routes that maximize yield and minimize by-product formation while enabling access to the compound on scales suitable for pharmaceutical research. The complex nature of the methoxyethoxymethoxy protecting group presents unique synthetic challenges that require careful optimization of reaction conditions to achieve selective transformations.

A significant area of academic investigation centers on understanding the mechanistic aspects of reactions involving this compound, particularly the role of the complex ether functionality in directing reaction outcomes. Research has demonstrated that neighboring group participation by ether substituents can significantly influence reaction selectivity, as observed in Wittig reactions where methoxy groups participate in the reaction mechanism to achieve high regioselectivity. Understanding these mechanistic principles is crucial for predicting and controlling reaction outcomes when using this compound in synthetic applications.

The scope of current research extends to the development of novel synthetic methodologies that exploit the unique reactivity of this compound. Two-step, one-pot reduction and cross-coupling procedures have emerged as particularly promising approaches for accessing complex benzaldehyde derivatives. These methodologies involve the formation of stable aluminum hemiaminal intermediates that protect the aldehyde functionality while enabling subsequent reactions with organometallic reagents. The efficiency of these processes and their tolerance for diverse functional groups make them attractive for pharmaceutical applications.

Contemporary research objectives also encompass the exploration of this compound's utility in the synthesis of biologically active molecules and pharmaceutical intermediates. The compound's structural features make it particularly suitable for accessing complex natural products and synthetic pharmaceuticals that require precise control over molecular architecture. Academic investigations focus on identifying optimal reaction conditions, understanding substrate scope limitations, and developing strategies for incorporating the compound into multi-step synthetic sequences. These research directions collectively contribute to expanding the utility of this compound as a versatile synthetic intermediate in modern organic chemistry.

Properties

IUPAC Name |

3-bromo-2-(2-methoxyethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-5-6-15-8-16-11-9(7-13)3-2-4-10(11)12/h2-4,7H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCJTMSWYURBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=C(C=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde typically involves a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . The compound can also be synthesized using ethylene glycol dimethyl ether (DME) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of stable intermediates and efficient cross-coupling reactions are key to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can produce a variety of substituted benzaldehydes.

Scientific Research Applications

3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the development of biologically active compounds.

Medicine: It is involved in the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine atom can participate in substitution reactions. These interactions enable the compound to modify biological molecules and pathways .

Comparison with Similar Compounds

Key Observations :

- The 2-methoxy-ethoxymethoxy group in the target compound introduces steric bulk and enhanced solubility compared to simpler substituents like hydroxyl or methoxy groups .

- Bromination methods vary: Direct bromination (e.g., using Br₂/Fe in acetic acid for 2b ) contrasts with stepwise etherification-bromination strategies for more complex derivatives .

Reactivity and Functional Group Behavior

Table 2: Reactivity of Aldehyde-Containing Derivatives in Reduction Reactions

Insights :

- Aldehydes generally exhibit higher reduction rates than ketones under EDAB conditions (e.g., 93% conversion for benzaldehyde vs. 68% for acetophenone) .

- The electron-withdrawing bromine in 3-bromo derivatives may reduce aldehyde reactivity slightly, though this remains untested experimentally.

Crystallographic and Physicochemical Properties

Table 3: Structural Parameters of Brominated Benzaldehydes

Analysis :

- Intramolecular hydrogen bonding (e.g., O–H···O in 3-bromo-2-hydroxybenzaldehyde) stabilizes planar conformations, whereas bulky ether substituents in the target compound likely disrupt this interaction, reducing planarity .

- π-Stacking interactions in brominated derivatives influence packing efficiency and material properties .

Biological Activity

3-Bromo-2-(2-methoxy-ethoxymethoxy) benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromine atom and a methoxyethoxymethoxy side chain attached to a benzaldehyde moiety. Its structure can be represented as follows:

This compound exhibits interactions with various biological targets, influencing several biochemical pathways:

- Enzyme Interactions : The compound has been shown to inhibit acetylcholinesterase, leading to increased acetylcholine levels, which enhances neurotransmission. It also interacts with protein kinases, modulating cellular signaling pathways.

- DNA Interaction : It intercalates with DNA, potentially inhibiting replication and transcription processes, which is significant in cancer cell biology.

Cellular Effects

The biological activity of this compound varies across different cell types:

- Neuronal Cells : It enhances synaptic transmission by inhibiting acetylcholinesterase, which may improve cognitive functions.

- Cancer Cells : The compound induces apoptosis through DNA intercalation and disrupts the cell cycle, demonstrating dose-dependent antitumor activity.

Molecular Mechanism

The molecular mechanisms underlying the biological effects of this compound include:

- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits enzyme activity and increases acetylcholine levels.

- Protein Kinase Modulation : By binding to protein kinase C, it alters phosphorylation processes that affect gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory studies, the effects of this compound have been observed over varying time frames:

- Stability : The compound remains stable under physiological conditions but can degrade in extreme pH environments.

- Long-term Effects : Prolonged exposure in neuronal models enhances cognitive function while in cancer models, it leads to sustained apoptosis and reduced proliferation rates.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dosage-dependent:

- Low Doses : Enhance cognitive functions through acetylcholinesterase inhibition.

- High Doses : Induce toxicity with adverse effects such as nausea and muscle weakness while exhibiting potent antitumor activity in cancer models.

Metabolic Pathways

The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes, leading to various metabolites that are excreted via urine. Conjugation reactions such as glucuronidation enhance solubility for excretion.

Transport and Distribution

This compound crosses cell membranes via passive diffusion due to its lipophilic nature. It accumulates in organelles like the nucleus and mitochondria, influencing its biological activity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that low concentrations improved cognitive function in animal models by enhancing cholinergic signaling.

- Anticancer Activity : Research indicated that higher concentrations effectively reduced tumor sizes in xenograft models by inducing apoptosis through DNA intercalation.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-(2-methoxy-ethoxymethoxy)benzaldehyde?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzaldehyde scaffold. For example:

Bromination : Introduce bromine at the 3-position using brominating agents (e.g., Br₂ with Lewis acids) .

Etherification : Protect hydroxyl groups with methoxy-ethoxy methoxy (MEM) groups via nucleophilic substitution, using reagents like MEM chloride in the presence of a base (e.g., triethylamine) .

Purification : Crystallization or column chromatography to isolate the product.

Q. Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of the MEM group.

- Monitor reaction progress via TLC or HPLC to optimize yields.

Q. How is the compound characterized to confirm its structure?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:

Q. Example Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray | Intramolecular H-bond (O···O: 2.636 Å) | |

| NMR | δ 9.8 ppm (aldehyde proton) |

Advanced Research Questions

Q. How does intramolecular hydrogen bonding influence reactivity in Schiff base formation?

Methodological Answer: The intramolecular H-bond between the aldehyde and adjacent oxygen stabilizes the planar conformation, reducing aldehyde electrophilicity. To enhance reactivity:

Solvent Choice : Use polar aprotic solvents (e.g., DMF) to disrupt H-bonding.

Catalysis : Add Lewis acids (e.g., ZnCl₂) to polarize the aldehyde carbonyl .

Temperature : Elevated temperatures (reflux) promote dynamic bond breaking.

Q. Data Interpretation :

- Reduced Schiff base yields (<50%) in H-bonded conformers vs. non-H-bonded analogs (yields >80%) .

Q. How can crystallography resolve ambiguities in molecular conformation?

Methodological Answer: X-ray crystallography provides atomic-level resolution of:

Torsional Angles : Confirm MEM group orientation (e.g., dihedral angle: 78.31° between aromatic rings) .

Intermolecular Interactions : Identify π-stacking (centroid distance: 3.752 Å) and C-H···Br bonds (3.05 Å) that influence packing .

Q. Case Study :

Q. What strategies mitigate unexpected regioselectivity in bromination reactions?

Methodological Answer: Unexpected bromination (e.g., para vs. ortho substitution) can arise from steric/electronic effects. Solutions include:

Directing Groups : Install temporary groups (e.g., –NO₂) to steer bromination .

Microwave-Assisted Synthesis : Enhance kinetic control for regioselective outcomes.

Computational Modeling : Use DFT to predict reactive sites (e.g., Fukui indices) .

Q. Example :

- Bromination of 3-hydroxybenzaldehyde unexpectedly yielded 2-bromo-3-hydroxybenzaldehyde due to steric hindrance .

Q. How is the compound applied in synthesizing macrocyclic ligands?

Methodological Answer: The aldehyde group undergoes [1+1] or [2+2] condensation with polyamines (e.g., ethylenediamine):

Template Synthesis : Use metal ions (e.g., Zn²⁺) to preorganize reactants.

Dynamic Covalent Chemistry : Reversible imine bonds enable error correction .

Q. Case Study :

- Dialdehydes like 4-{2-[2-(4-formylphenoxy)ethoxy]ethoxy}benzaldehyde form macrobicyclic compounds with 1,2-diaminoethane, confirmed by mass spectrometry and X-ray .

Q. How do intermolecular interactions affect crystallization outcomes?

Methodological Answer: Weak interactions (C-H···Br, π-stacking) dictate crystal packing:

Solvent Screening : Use low-polarity solvents (e.g., hexane/EtOAc) to promote ordered lattices.

Additives : Introduce halides (e.g., KBr) to strengthen C-H···Br interactions (H···Br: 3.05 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.